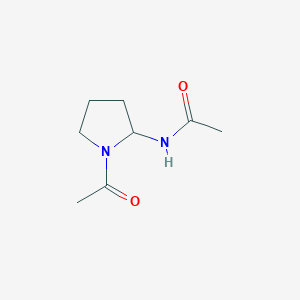
3-Hydroxy-5-methyl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-methyl-L-tyrosine is a derivative of L-tyrosine, an aromatic amino acid. This compound is characterized by the presence of a hydroxyl group at the third position and a methyl group at the fifth position on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-methyl-L-tyrosine typically involves the regioselective hydroxylation of 3-methyl-L-tyrosine. This process is catalyzed by the enzyme SfmD, a heme-dependent monooxygenase, in the presence of dioxygen and ascorbate . The reaction conditions are mild, usually carried out at room temperature and neutral pH.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation using genetically engineered strains of Streptomyces lavendulae. These strains are optimized to express the necessary enzymes for the biosynthesis of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-5-methyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The hydroxyl and methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-Hydroxy-5-methyl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antitumor and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and biotechnological products
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-methyl-L-tyrosine involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for various hydroxylases and oxidases, leading to the formation of bioactive compounds. The molecular targets include enzymes involved in the biosynthesis of neurotransmitters and other signaling molecules .
Comparison with Similar Compounds
L-Tyrosine: The parent compound, lacking the hydroxyl and methyl substitutions.
3-Methyl-L-tyrosine: Similar structure but without the hydroxyl group at the third position.
5-Hydroxy-L-tyrosine: Similar structure but without the methyl group at the fifth position
Uniqueness: 3-Hydroxy-5-methyl-L-tyrosine is unique due to its specific substitution pattern, which imparts distinct biochemical properties and potential therapeutic applications. Its ability to undergo regioselective hydroxylation and methylation makes it a valuable compound in synthetic and medicinal chemistry .
Properties
CAS No. |
582320-57-8 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3,4-dihydroxy-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-5-2-6(3-7(11)10(14)15)4-8(12)9(5)13/h2,4,7,12-13H,3,11H2,1H3,(H,14,15)/t7-/m0/s1 |
InChI Key |
BIPUEBQLNUMSEB-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1O)O)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=CC(=CC(=C1O)O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12592868.png)

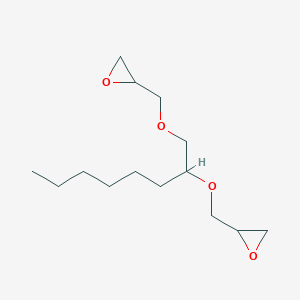
![2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]-](/img/structure/B12592878.png)

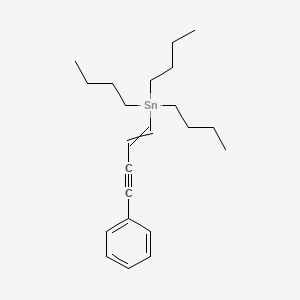
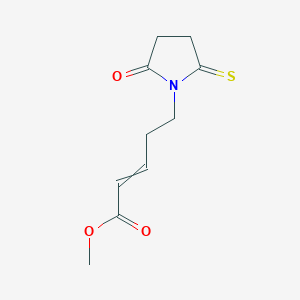

![Ethyl [5-chloro-2-(phenylethynyl)phenyl]phosphonate](/img/structure/B12592910.png)
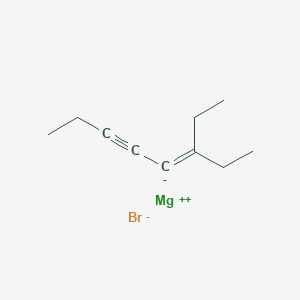
![2H-Indol-2-one, 3-[(5-chloro-2-benzothiazolyl)imino]-1,3-dihydro-](/img/structure/B12592924.png)
![6-{[4-(Decyloxy)anilino]methylidene}-3-(dodecyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12592930.png)
![3,3'-[Methylenebis(sulfanediylmethylene)]bis(4,4-dimethyl-1,3-oxazolidine)](/img/structure/B12592935.png)
